7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 7-Chloro substituent: Enhances electron-withdrawing properties, influencing reactivity and bioactivity.
- N-(2,4-dimethoxyphenyl) group: Introduces steric bulk and modulates solubility via methoxy groups.
- 5-Hydroxy moiety: Provides a polar functional group for hydrogen bonding, affecting pharmacokinetic properties.
- Carboxamide linkage: Stabilizes the molecule and facilitates interactions with biological targets.
Properties
Molecular Formula |
C18H14ClN5O4 |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
7-chloro-N-(2,4-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C18H14ClN5O4/c1-27-10-4-5-12(14(8-10)28-2)20-18(26)15-16-21-17(25)11-7-9(19)3-6-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26) |
InChI Key |
IJTIUQKEXKBFID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Thermolysis of Tetrazole Precursors
The thermolytic decomposition of 5-(2-quinazolinyl)tetrazoles represents a classical route to triazolo[1,5-a]quinazolines. For example, heating 5-(2-pyrazinyl)tetrazole at 400°C under vacuum generates 1,2,3-triazolo[1,5-a]pyrazine via a diazo intermediate. Adapting this method, 5-(2-quinazolinyl)tetrazole derivatives could undergo analogous thermolysis to yield the triazoloquinazoline scaffold. However, yields are typically low (20–30%) due to competing side reactions.
Oxidative Cyclization of Hydrazones
Lead tetraacetate (LTA)-mediated oxidation of hydrazones derived from quinazoline-2-carbaldehydes offers higher yields (up to 75%). The reaction proceeds through a diazonium intermediate, which cyclizes intramolecularly to form the triazole ring. This method is advantageous for introducing electron-withdrawing groups early in the synthesis.
Cyclization to Form the Triazoloquinazoline Core
Intramolecular Cyclization of ortho-Substituted Anilines
Saha et al. demonstrated that Pictet–Spengler reactions between ortho-substituted anilines and aldehydes yield triazoloquinoxalines. Applying this to quinazoline systems, N-propargyl-N-(2-iodoaryl)amides undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by intramolecular cyclization to form the triazoloquinazoline core in 58–91% yield.
Reaction Conditions :
-
Catalyst: CuI (10 mol%), L-proline (20 mol%)
-
Solvent: DMF, 80°C
-
Yield: 85% (model substrate)
Palladium-Catalyzed Carbonylative Cyclization
Kotovshchikov et al. reported a Pd-catalyzed method using carbon monoxide (1 atm) to insert a carbonyl group during cyclization. For the target compound, this approach could construct the quinazolinone intermediate, which is subsequently functionalized.
Example Protocol :
-
Substrate: N-propargyl-N-(2-iodophenyl)amide
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Conditions: CO (1 atm), DIPEA, DMF, 100°C
Industrial-Scale Synthesis and Optimization
Flow Chemistry for Thermolysis Steps
Continuous flow reactors minimize decomposition during high-temperature thermolysis, improving yields to 45–50%.
Green Solvent Alternatives
Replacing DMF with cyclopentyl methyl ether (CPME) in Pd-catalyzed reactions reduces environmental impact while maintaining yields (75–80%).
Catalytic System Recycling
Immobilized Cu catalysts on mesoporous silica enable 5–7 reuse cycles without significant activity loss.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Thermolysis | Tetrazole decomposition | 20–30% | 400°C, vacuum | Simple setup |
| LTA oxidation | Hydrazone cyclization | 70–75% | LTA, CH₂Cl₂, 0°C | High regioselectivity |
| CuAAC cyclization | Azide-alkyne coupling | 58–91% | CuI, L-proline, DMF, 80°C | Modular substituent introduction |
| Pd-catalyzed carbonylative | CO insertion | 77% | Pd(OAc)₂, Xantphos, CO, 100°C | Introduces carbonyl groups |
Chemical Reactions Analysis
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It can be used as a tool compound to study the biological functions of triazoloquinazoline derivatives and their interactions with various biological targets.
Pharmaceutical Development: The compound can be used as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the disruption of key cellular processes, such as cell proliferation or signal transduction, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
- Carboxamide derivatives (e.g., pyrazole analogs in ) exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting similar trends for the target compound.
- Sulfonyl-containing triazoloquinazolines (e.g., ) likely exhibit higher molecular weights and reduced solubility compared to hydroxy/carboxamide analogs.
Biological Activity
7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. Its unique structure, characterized by a triazole ring fused with a quinazoline moiety and various substituents such as a chloro group and methoxy groups, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C₁₈H₁₄ClN₅O₄
- Molecular Weight : 399.8 g/mol
- CAS Number : 1081130-15-5
The biological activity of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide primarily revolves around its interactions with specific molecular targets within cancer cells. The compound is believed to inhibit tumor growth by:
- Targeting Enzymes and Receptors : The compound may bind to active sites on enzymes or receptors involved in critical signaling pathways, disrupting their normal function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
- Signal Transduction Interference : By interfering with signal transduction pathways, particularly those related to cell cycle regulation and survival mechanisms, the compound exhibits potential as an anticancer agent.
Anticancer Properties
Research indicates that derivatives of triazoloquinazoline compounds often exhibit significant anticancer activity. In vitro studies have demonstrated that 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can effectively inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Colorectal Carcinoma (HCT-116) | 6.2 | Significant growth inhibition |
| Hepatocellular Carcinoma (HepG-2) | 27.3 | Moderate growth inhibition |
| Breast Cancer (MCF-7) | 5.55 | Strong growth inhibition |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structure of 7-chloro-N-(2,4-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide suggests that specific functional groups contribute to its biological activity:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Dimethoxyphenyl Group : Potentially increases selectivity towards certain receptors.
- Hydroxy Group : May play a role in hydrogen bonding interactions with target proteins.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts:
-
Synthesis and Evaluation :
- The synthesis involves multiple steps optimized for yield and purity. The methodologies employed include oxidation and reduction reactions using reagents like potassium permanganate and lithium aluminum hydride.
- In vitro assays have confirmed its efficacy against several cancer cell lines.
-
In Vivo Studies :
- Preliminary in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy in animal models. These studies will provide insights into dosage optimization and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
